N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide
Description
Properties
CAS No. |
648430-65-3 |
|---|---|
Molecular Formula |
C22H18N4O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-[5-(2-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H18N4O3/c27-22(16-6-2-1-3-7-16)23-17-12-10-15(11-13-17)19-14-20(25-24-19)18-8-4-5-9-21(18)26(28)29/h1-13,20,25H,14H2,(H,23,27) |
InChI Key |
DYOBMZKCIZUZDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric and sulfuric acids.
Coupling with Benzamide: The final step involves coupling the pyrazole derivative with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitrophenyl and pyrazole derivatives on biological systems.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations :
Computational Analysis
- Electrostatic Potential (ESP): Multiwfn analysis () of analogs reveals that the 2-nitrophenyl group generates a highly polarized ESP surface, favoring interactions with positively charged kinase residues .
- Docking Studies : SHELX-refined crystal structures () of Compound 1 show the chlorophenyl group occupying a hydrophobic pocket in EGFR-TK, while the target compound’s nitro group may instead form π-cation interactions .
Biological Activity
N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide, a compound featuring a complex pyrazole structure, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 386.403 g/mol. The structure includes a nitrophenyl group attached to a dihydropyrazole moiety, which is known for its reactivity and biological significance.
2. Biological Activities
2.1 Anticancer Activity
Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazoles can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways, including the inhibition of cyclooxygenase-2 (COX-2) activity and modulation of mitogen-activated protein kinase (MAPK) signaling pathways .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 0.283 | COX-2 Inhibition | |
| NCI-H23 | >90% inhibition | Apoptosis Induction | |
| DU-145 | 32 | MAPK Pathway Modulation |
2.2 Anti-inflammatory Properties
Compounds similar to this compound have been reported to possess anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Table 2: Anti-inflammatory Activity Data
| Study Reference | Inflammation Model | Effectiveness |
|---|---|---|
| LPS-stimulated cells | 97.7% TNF-alpha inhibition | |
| Animal Model | Significant reduction in edema |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX-2 and RET kinase.
- Signal Transduction Modulation : It can affect signaling pathways related to cell survival and apoptosis, particularly through the MAPK pathway.
4. Case Studies
Case Study 1: Anticancer Efficacy in Preclinical Models
A study evaluated the anticancer efficacy of a series of pyrazole derivatives including this compound in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that these compounds can effectively target cancerous cells.
Case Study 2: Inflammatory Response in Animal Models
In another study focusing on inflammatory responses induced by lipopolysaccharides (LPS), administration of the compound resulted in marked decreases in inflammatory markers in serum samples, suggesting its potential as an anti-inflammatory agent.
5. Conclusion
This compound exhibits promising biological activities including anticancer and anti-inflammatory effects. Its mechanisms involve enzyme inhibition and modulation of critical signaling pathways, making it a candidate for further development in therapeutic applications.
Q & A
Q. What are the established synthetic routes for N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide?
The compound is typically synthesized via a multi-step process:
- Step 1 : Prepare chalcone intermediates through Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes.
- Step 2 : Cyclize the chalcone with hydrazine hydrate (e.g., in ethanol under reflux) to form the pyrazoline core.
- Step 3 : Functionalize the pyrazoline via amidation or coupling reactions. Example conditions: Ethanol reflux for 2–6 hours, monitored by TLC for reaction completion .
| Key Reagents/Conditions | Purpose |
|---|---|
| Hydrazine hydrate (excess) | Cyclization agent for pyrazoline formation |
| Ethanol (reflux) | Solvent for cyclization |
| Acetic anhydride/NaOAc (catalytic) | Chalcone synthesis optimization |
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- 1H/13C NMR : Assign protons and carbons, confirming substituent positions and diastereomeric purity.
- IR Spectroscopy : Validate functional groups (e.g., C=O, NO₂ stretches).
- X-ray Crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement). Example: Mean C–C bond length discrepancies <0.007 Å ensure accuracy .
Advanced Research Questions
Q. How can computational tools like Multiwfn enhance electronic structure analysis?
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions for reactivity prediction.
- Electron Localization Function (ELF) : Visualize electron density distribution, critical for understanding conjugation in the pyrazoline ring.
- Molecular Orbital Analysis : Correlate HOMO-LUMO gaps with experimental UV-Vis data. Example: Use B3LYP/6-31G* basis sets for DFT calculations .
Q. What methodologies are recommended for evaluating biological activity via molecular docking?
- Target Selection : Prioritize proteins with nitrophenyl-binding pockets (e.g., kinases, oxidases).
- Docking Software : Use AutoDock Vina or Schrödinger Suite, validating poses with MD simulations.
- Binding Affinity Analysis : Compare docking scores (ΔG) with known inhibitors. Reference pyrazoline derivatives show IC₅₀ values in µM ranges for enzyme inhibition .
Q. How should researchers address contradictions between experimental and computational data?
- Cross-Validation : Pair X-ray structures (SHELXL-refined) with DFT-optimized geometries to resolve bond-length discrepancies.
- Spectroscopic Reconciliation : Adjust computational parameters (e.g., solvent models in NMR simulations) to match experimental peaks.
- Error Analysis : Quantify RMSD between crystallographic and computational models; values >0.1 Å warrant re-evaluation .
Q. What strategies optimize reaction yields in pyrazoline synthesis?
- Catalyst Screening : Test bases (e.g., NaOH, piperidine) for chalcone cyclization efficiency.
- Solvent Optimization : Compare polar aprotic (DMF) vs. protic (EtOH) solvents for intermediate stability.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .
Data Contradiction Analysis
Q. How to interpret conflicting NMR and X-ray data on substituent orientation?
- Dynamic Effects : NMR may average conformers in solution, while X-ray captures static solid-state geometry.
- Torsional Angles : Compare calculated (DFT) and observed (X-ray) dihedral angles for nitro-phenyl groups. Discrepancies >10° suggest conformational flexibility .
Methodological Tables
Table 1 : Comparative Analysis of Synthesis Methods for Pyrazoline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
